molecular formula C10H22 B147189 3-Methylnonane CAS No. 5911-04-6

3-Methylnonane

Cat. No.: B147189
CAS No.: 5911-04-6
M. Wt: 142.28 g/mol
InChI Key: PLZDDPSCZHRBOY-UHFFFAOYSA-N
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Description

3-Methylnonane is an organic compound with the chemical formula C10H22. It is a colorless liquid with an oily appearance and a distinctive smell. This compound is relatively stable and does not easily undergo spontaneous combustion or explosion at room temperature .

Preparation Methods

The preparation of 3-Methylnonane is primarily achieved through an alkylation reaction. One common method involves reacting nonane with a methyl halide, such as methyl iodide, in the presence of a catalyst at high temperatures. This reaction produces this compound . Industrial production methods typically follow similar synthetic routes, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

3-Methylnonane can undergo various chemical reactions, including:

Scientific Research Applications

3-Methylnonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylnonane is primarily related to its role as a solvent. It interacts with various substances by dissolving them, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application and the substances it interacts with .

Comparison with Similar Compounds

3-Methylnonane can be compared with other similar compounds such as:

  • 2-Methylnonane
  • 4-Methylnonane
  • 3-Methyloctane
  • 5-Methylnonane

These compounds share similar chemical structures but differ in the position of the methyl group, which can influence their physical and chemical properties. This compound is unique due to its specific structure, which affects its reactivity and applications .

Properties

IUPAC Name

3-methylnonane
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InChI

InChI=1S/C10H22/c1-4-6-7-8-9-10(3)5-2/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZDDPSCZHRBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70863649
Record name 3-Methylnonane
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Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 3-Methylnonane
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CAS No.

5911-04-6
Record name (±)-3-Methylnonane
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Record name 3-Methylnonane
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Record name 3-Methylnonane
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Record name 3-methylnonane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 3-methylnonane-2,4-dione and what is its significance?

A1: this compound-2,4-dione is an organic compound belonging to the diketone family. It plays a significant role in food science, particularly in the realm of flavor and aroma. Research has identified it as a key contributor to the characteristic aroma profiles of various foods and beverages.

Q2: In which food products has this compound-2,4-dione been identified?

A2: this compound-2,4-dione is found in a diverse range of food products. These include:

  • Soybean Oil: It's a significant contributor to the "reversion flavor" in oxidized soybean oil. [, ]
  • Chardonnay Marc: This byproduct of winemaking, comprised of skins, seeds, and stems, exhibits a notable presence of this compound-2,4-dione, influencing its aroma. [, , ]
  • Tea: Various types of green tea, including Japanese green tea, Chinese Longing tea, and withering-flavored green tea, contain this compound as a key odorant. [, , , , , , ]
  • Vanilla Beans: Notably, this compound-2,4-dione has been identified in Tahitian vanilla beans (Vanilla tahitensis). []
  • Sardines: Its presence has been linked to freshness assessments in Moroccan sardines (Sardina pilchardus). []
  • Beef: this compound-2,4-dione was found among volatile components in cooked beef longissimus lumborum, primarily generated from fat oxidation. []

Q3: How is this compound-2,4-dione formed in soybean oil?

A3: In soybean oil, this compound-2,4-dione is thought to be formed during oxidation, specifically from the breakdown of furanoid fatty acids, which are naturally present in soybean oil. []

Q4: What is the aroma profile of this compound-2,4-dione?

A4: The aroma of this compound-2,4-dione is described as:

  • Straw-like [, ]
  • Fruity [, , , , ]
  • Hay-like [, , ]
  • Lard-like []

Q5: What is the odor threshold of this compound-2,4-dione?

A5: this compound-2,4-dione has a very low odor threshold, meaning it can be detected at very low concentrations. Research indicates an odor threshold of 0.01 ng/L of air. [] This low threshold highlights its potency as a flavor and aroma compound.

Q6: How does the concentration of this compound-2,4-dione impact its perceived flavor in food?

A6: Studies using mineral oil/water emulsions suggest that the flavor intensity of this compound-2,4-dione does not increase proportionally with higher concentrations. Even at low concentrations, it can have a significant impact on the overall flavor profile. []

Q7: Are there any analytical techniques used to identify and quantify this compound-2,4-dione in food?

A7: Yes, several analytical techniques are employed to study this compound-2,4-dione:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to separate, identify, and quantify volatile compounds like this compound-2,4-dione in complex mixtures. [, , , , , , , , , , , , , , ]
  • Aroma Extract Dilution Analysis (AEDA): A sensory-based method that helps pinpoint the most potent odorants in a sample. [, , , , , , , , , , , ]
  • Stable Isotope Dilution Assays (SIDAs): This technique is used for accurate quantification of target compounds, like this compound-2,4-dione, in complex matrices. [, , , , ]
  • Solid-Phase Microextraction (SPME): This technique is often used in conjunction with GC-MS for headspace analysis of volatile compounds. [, ]

Q8: Can the concentration of this compound-2,4-dione be influenced by food processing techniques?

A8: Yes, processing techniques can impact the levels of this compound-2,4-dione. For example:

  • Tea Processing: Studies on green tea revealed that the concentration of this compound-2,4-dione can fluctuate throughout different stages of tea processing, including withering, pan-firing, and drying. []
  • Drying Methods: In Toona sinensis, freeze-drying and solar-drying resulted in higher levels of this compound-2,4-dione compared to oven-drying. []
  • Storage Conditions: Research on green tea has shown that low-temperature storage of fresh tea leaves prior to processing can influence the levels of this compound-2,4-dione and other odorants, ultimately impacting the final flavor profile. []

Q9: Are there any known synthetic routes to produce this compound-2,4-dione?

A9: Yes, this compound-2,4-dione can be synthesized via:

  • Aldol Condensation followed by Oxidation: This involves an aldol condensation reaction between n-hexanal and methyl ethyl ketone, followed by oxidation using sodium hypochlorite in the presence of 4-benzoyloxy-2,2,6,6-tetramethylpiperidine-N-oxide. This method has been shown to yield this compound-2,4-dione with high purity after purification using copper complexes. []
  • Enzymatic Synthesis: An enzymatic approach has been explored for the synthesis of optically pure (3R)- and (3S)-enantiomers of 3-hydroxy-3-methylnonane-2,4-dione, a compound closely related to this compound-2,4-dione. [] This highlights the potential of using enzymatic methods for the production of this flavor compound.

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